

# Tirbanibulin ointment preparation quality control methods

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## Compound Focus: Tirbanibulin

CAS No.: 897016-82-9

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## UPLC Method for Tirbanibulin Analysis: Application Notes

This protocol describes a stability-indicating UPLC method for the quantitative determination of **tirbanibulin**, developed and validated per ICH Q2(R1) guidelines [1].

### Materials and Reagents

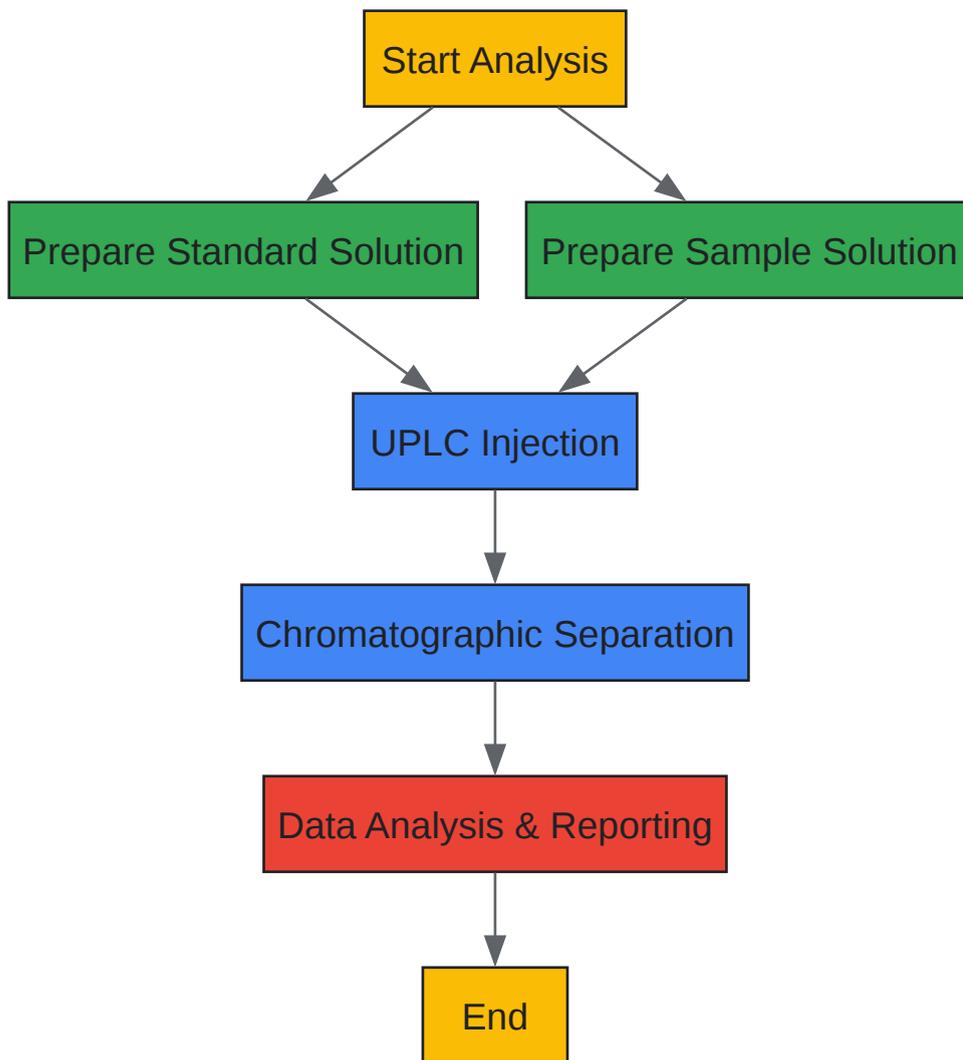
- **Analytical Standard:** Tirbanibulin pure bulk drug [1].
- **Pharmaceutical Dosage Form:** Tirbanibulin ointment (e.g., Klisyri) [1].
- **Solvents:** HPLC-grade Acetonitrile, Orthophosphoric acid, and HPLC-grade water (Milli Q or equivalent) [1].
- **Equipment:** Waters Acquity UPLC system equipped with a PDA detector [1].

### Chromatographic Conditions

The table below summarizes the optimized chromatographic conditions.

Parameter	Specification
Column	Waters Acquity UPLC Phenyl (100 x 2.1 mm, 1.7 $\mu$ m) [1]
Mobile Phase	Acetonitrile: Buffer (30:70, v/v) [1]
Buffer Preparation	1 mL Orthophosphoric acid in 1L HPLC-grade water [1]
Flow Rate	0.5 mL/min [1]
Injection Volume	5 $\mu$ L [1]
Column Temperature	Ambient [1]
Detection Wavelength	220 nm [1]
Run Time	2.0 minutes [1]

The experimental workflow for the UPLC analysis of **tirbanibulin** involves sample preparation followed by chromatographic separation and data analysis.



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## Method Validation

The developed method was validated for the following parameters against ICH standards [1].

Validation Parameter	Result / Outcome
Linearity Range	1 - 15 µg/mL [1]
Correlation Coefficient (R <sup>2</sup> )	Not explicitly stated, but the method was found to be linear within the range [1].

Validation Parameter	Result / Outcome
Limit of Detection (LOD)	0.03 µg/mL [1]
Limit of Quantification (LOQ)	0.1 µg/mL [1]
Precision (% RSD)	< 2% [1]
Accuracy (% Recovery)	Nearly 100% [1]

- **Specificity:** The method effectively separated **tirbanibulin** from its degradation products formed under stress conditions, confirming specificity [1].
- **Robustness:** The method proved robust against deliberate, minor changes in chromatographic conditions, such as mobile phase composition ( $\pm 3\%$ ) and flow rate ( $\pm 0.05$  mL/min). System suitability parameters (theoretical plates, RSD, tailing factor) remained within acceptable limits under all tested conditions [1].

## Forced Degradation Studies (Stability-Indicating Property)

Forced degradation studies confirm the method's ability to quantify **tirbanibulin** accurately and separate it from degradation products.

- **Acid Degradation:** Treat 1 mL of sample stock solution with 1 mL of 1 N Hydrochloric acid (HCl) for 15 minutes. Neutralize with 1 mL of 1 N Sodium hydroxide (NaOH) before dilution and analysis [1].
- **Base Degradation:** Treat 1 mL of sample stock solution with 1 mL of 1 N NaOH for 15 minutes. Neutralize with 1 mL of 1 N HCl before dilution and analysis [1].
- Samples are withdrawn at various time intervals (e.g., 0, 6, 12, 18, 24 hours) to monitor the degradation rate [1].

## Conclusion

The described UPLC method provides a precise, accurate, sensitive, and stability-indicating tool for the quality control of **tirbanibulin** in bulk drug substance and finished ointment preparations. Its robustness and validated status make it suitable for routine analysis in quality control laboratories and for stability studies in drug development.

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## References

1. Development of a Stability Indicating UPLC Method for the ... [pmc.ncbi.nlm.nih.gov]

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